Cas no 88495-54-9 ((3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
88495-54-9 structure
Nombre del producto:(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
Número CAS:88495-54-9
MF:C11H19NO4
Megavatios:229.27286362648
MDL:MFCD02179172
CID:61169
PubChem ID:6951168

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • (S)-Boc-Nip-OH
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3S)-
    • 3-S-(+)-BOC-piperidinecarboxylic acid
    • S-1-Boc-piperidine-3-carboxylic acid
    • (S )-1-Boc-piperidine-3-carboxylic acid
    • (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
    • (S)-N-Boc-nipecotic acid
    • Boc-(S)-nipecotic acid
    • Boc-L-nipecotic acid
    • L-1-Boc-Nipecotic acid
    • N-Boc-(S)-Nipecotic acid
    • S-Boc-Nipecotic acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • Boc-
    • (3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (S)- (ZCI)
    • 1-(1,1-Dimethylethyl) (3S)-1,3-piperidinedicarboxylate (ACI)
    • (3S)-1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • (3S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • (3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • (3S)-1-[[(1,1-Dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (S)-(+)-N-Boc-nipecotic acid
    • (S)-1-Boc-piperidine-3-carboxylic Acid
    • (S)-Boc-nipecotic acid
    • (S)-N-(tert-Butoxycarbonyl)nipecotic acid
    • (S)-N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl (S)-3-carboxypiperidine-1-carboxylate
    • 1-(tert-Butoxycarbonyl)piperidine-3(S)-carboxylic acid
    • EN300-111860
    • CS-W002899
    • (S)-1-Boc-Nipecotic acid
    • Q-103066
    • (s)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (3s)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • (S)-1-BOC piperidine-3-carboxylic acid
    • SCHEMBL40056
    • AS-14277
    • AC-7702
    • (3S)-1-{[(1,1-Dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • MFCD02179172
    • AKOS007930568
    • 88495-54-9
    • HY-W002899
    • TS-00597
    • boc-(s)-nip-oh
    • BOC-PIC(3)-OH
    • (S)-1-Boc-piperidine-3-carboxylic acid, 97%
    • (S)-1-(tert-Butoxycarbonyl) piperidine-3-carboxylic acid
    • NXILIHONWRXHFA-QMMMGPOBSA-N
    • AKOS015919853
    • (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • MDL: MFCD02179172
    • Renchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
    • Clave inchi: NXILIHONWRXHFA-QMMMGPOBSA-N
    • Sonrisas: C(N1CCC[C@H](C(=O)O)C1)(=O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 229.131408g/mol
  • Carga superficial: 0
  • XLogP3: 1.1
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 229.131408g/mol
  • Masa isotópica única: 229.131408g/mol
  • Superficie del Polo topológico: 66.8Ų
  • Recuento de átomos pesados: 16
  • Complejidad: 282
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.164
  • Punto de fusión: 165-169 °C
  • Punto de ebullición: 165-169°C
  • Punto de inflamación: 167.4℃
  • índice de refracción: 1.496
  • PSA: 66.84000
  • Logp: 1.65600
  • Presión de vapor: No data available
  • Rotación específica: +53 ~ +61° (c=1, chloroform)
  • Actividad óptica: [α]22/D +57°, c = 1 in chloroform

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Información de Seguridad

  • Símbolo: GHS07 GHS09
  • Palabra de señal:Warning
  • Instrucciones de peligro: H319,H400
  • Declaración de advertencia: P273,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 3077 9/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: 50
  • Instrucciones de Seguridad: S26; S36; S61
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Store at room temperature
  • Nivel de peligro:IRRITANT
  • Términos de riesgo:R36/37/38

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00883-100G
(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
88495-54-9 97%
100g
¥ 924.00 2023-04-13
eNovation Chemicals LLC
K02951-10g
(S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
88495-54-9 98%
10g
$410 2024-05-24
TRC
B663373-250mg
(S)-1-Boc-piperidine-3-carboxylic Acid
88495-54-9
250mg
$ 50.00 2022-06-07
Enamine
EN300-111860-1.0g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
1g
$24.0 2023-06-09
eNovation Chemicals LLC
D403834-100g
L-1-Boc-Nipecotic acid
88495-54-9 97%
100g
$500 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045644-100g
(S)-Boc-nipecotic acid
88495-54-9 98%
100g
¥829.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00883-25G
(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
88495-54-9 97%
25g
¥ 250.00 2023-04-13
Enamine
EN300-111860-0.1g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
0.1g
$19.0 2023-10-27
Enamine
EN300-111860-2.5g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
2.5g
$25.0 2023-10-27
eNovation Chemicals LLC
D403834-500g
L-1-Boc-Nipecotic acid
88495-54-9 97%
500g
$1200 2024-06-05

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h
Referencia
Preparation of β2-amino acid derivatives (β2hThr, β2hTrp, β2hMet, β2hPro, β2hLys, pyrrolidine-3-carboxylic acid) by using DIOZ as chiral auxiliary
Gessier, Francois; et al, Helvetica Chimica Acta, 2005, 88(8), 2235-2249

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Water
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of stereoisomers of antithrombotic nipecotamides
Zheng, Xiaozhang; et al, Chirality, 1995, 7(2), 90-5

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
Referencia
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study
Zhou, Huiyu; et al, PLoS One, 2020, 15(7),

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  0 °C; 3 atm
Referencia
Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Design, Synthesis, and Structure-Activity Relationship of Oral Receptor Occupancy in the Brain for Orally Potent Antianxiety Drug
Hayashi, Shigeo; et al, Journal of Medicinal Chemistry, 2009, 52(3), 610-625

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Referencia
Preparation of β-amino acids and synthesis of β-peptides with novel secondary structures
Abele, Stefan, 1999, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; 23 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2, 0 °C
Referencia
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  0.5 h, -40 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
Referencia
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Dichloromethane
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
Referencia
Preparation of β-amino acids and synthesis of β-peptides with novel secondary structures
Abele, Stefan, 1999, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-6-[2-(diphenylphosphino)-6-(1-met… Solvents: Toluene ;  1 min, rt
1.2 10 h, 80 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  0.5 h, -40 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
Referencia
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Catalysis with Phosphine-Containing Amino Acids in Various "Turn" Motifs
Agarkov, Anton; et al, Journal of Organic Chemistry, 2004, 69(23), 8077-8085

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Acetone ;  reflux
1.2 Solvents: Water ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Catalysis with Phosphine-Containing Amino Acids in Various "Turn" Motifs
Agarkov, Anton; et al, Journal of Organic Chemistry, 2004, 69(23), 8077-8085

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h
Referencia
Preparation of β2-amino acid derivatives (β2hThr, β2hTrp, β2hMet, β2hPro, β2hLys, pyrrolidine-3-carboxylic acid) by using DIOZ as chiral auxiliary
Gessier, Francois; et al, Helvetica Chimica Acta, 2005, 88(8), 2235-2249

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

Artículos recomendados

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:88495-54-9)L-1-Boc-Nipecotic acid
sfd22011
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:88495-54-9)(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
A10550
Pureza:99%
Cantidad:500g
Precio ($):625.0